

Application of Strontium Chromate in Aerospace Primers: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Strontium chromate*

Cat. No.: *B1219968*

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Introduction

Strontium chromate (SrCrO_4) is a chemical compound widely utilized as a corrosion-inhibiting pigment in aerospace primers.[1] These primers are critical for protecting the structural integrity of aircraft, which are often constructed from lightweight and corrosion-susceptible aluminum alloys.[2] The primary function of **strontium chromate** is to provide active corrosion protection, particularly for aluminum substrates, by mitigating the detrimental effects of environmental exposure.[1] While highly effective, it is important to note that **strontium chromate** is a hexavalent chromium compound, which is classified as toxic and carcinogenic, leading to strict regulatory controls on its use.[1]

This document provides detailed application notes and protocols for the use of **strontium chromate**-based aerospace primers, with a focus on products conforming to military specification MIL-PRF-23377.

Mechanism of Corrosion Inhibition

The corrosion protection afforded by **strontium chromate** primers on aluminum alloys is an active process. It relies on the controlled release of chromate ions (CrO_4^{2-}) in the presence of moisture. These ions then migrate to areas where the primer has been compromised, such as

scratches or defects, to inhibit the corrosion process. The mechanism can be summarized in the following steps:

- **Dissolution and Release:** When moisture penetrates the primer, **strontium chromate**, which has a slight solubility, dissolves to a limited extent, releasing chromate ions into the aqueous environment at the metal-primer interface.
- **Migration to Active Sites:** The released chromate ions migrate to electrochemically active sites on the aluminum alloy surface, which include both anodic and cathodic areas.
- **Formation of a Protective Layer:** At these active sites, the hexavalent chromium (Cr^{6+}) in the chromate ions is reduced to trivalent chromium (Cr^{3+}). This trivalent chromium then precipitates as a passive and stable film of chromium (III) oxide or hydroxide (Cr_2O_3 or $\text{Cr}(\text{OH})_3$).
- **Inhibition of Corrosion Reactions:** This newly formed passive layer is non-conductive and acts as a barrier, effectively inhibiting both the anodic dissolution of aluminum and the cathodic oxygen reduction reaction, which are the primary drivers of corrosion.



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Caption: Corrosion inhibition pathway of **strontium chromate** on aluminum alloys.

Quantitative Performance Data

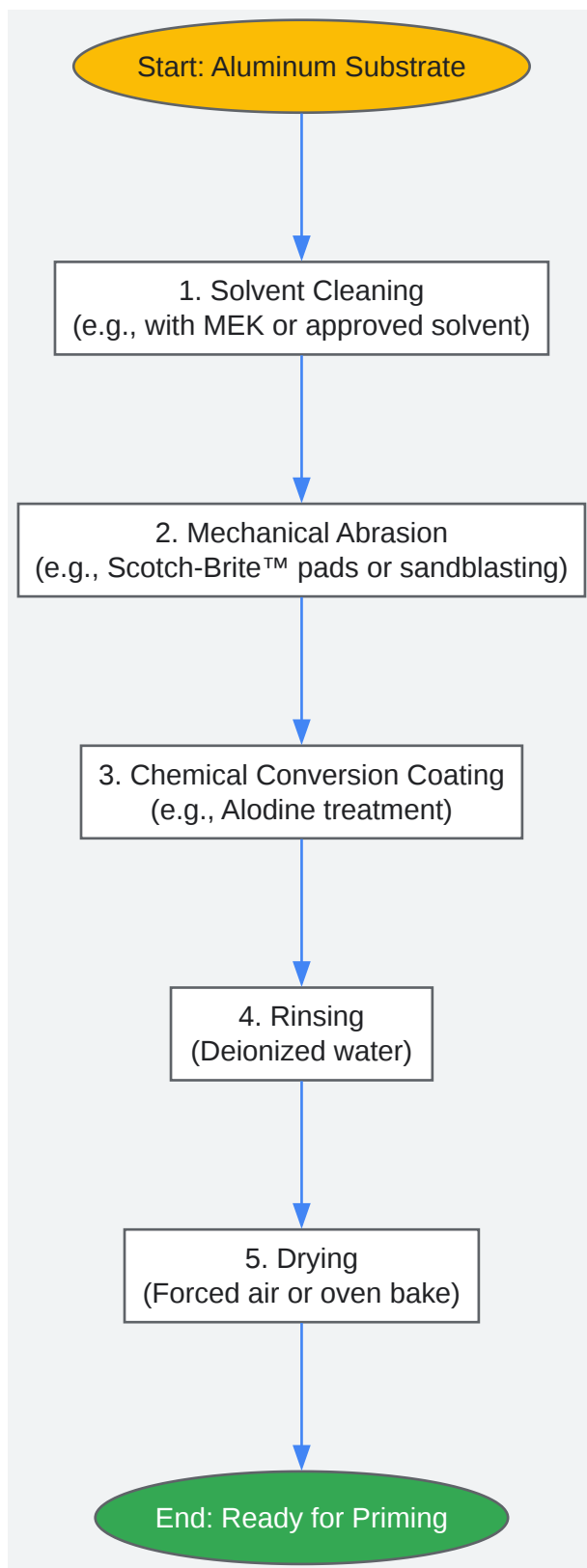
The performance of **strontium chromate** primers is typically evaluated against military specifications, such as MIL-PRF-23377. While extensive comparative datasets are often proprietary, the specification outlines minimum performance requirements.

Performance Metric	Test Method	Requirement for MIL-PRF-23377K (Class C2 - Strontium Chromate)	Substrate
Corrosion Resistance	ASTM B117 (Salt Spray)	No blistering, lifting, or substrate pitting after 2,000 hours. [3]	Aluminum Alloy (e.g., 2024-T3)
Adhesion	ASTM D3359 (Tape Test)	No removal of primer	Aluminum Alloy
Filiform Corrosion Resistance	ASTM D2803	No filiform corrosion extending more than 6.35 mm from the scribe. [3]	Aluminum Alloy
Dry Film Thickness	-	0.6 - 0.9 mils (15 - 23 μm) [4] [5]	-
Pot Life	-	4 hours at 77°F (25°C) [4]	-

Experimental Protocols

Surface Preparation of Aluminum Alloy Substrates

Proper surface preparation is paramount to ensure optimal adhesion and performance of the primer.



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Caption: Workflow for aluminum alloy surface preparation.

Protocol:

- **Solvent Cleaning:** Thoroughly degrease the aluminum surface using a suitable solvent, such as methyl ethyl ketone (MEK) or a specialized aircraft surface cleaner, to remove all oils, grease, and other surface contaminants.[\[6\]](#)
- **Mechanical Abrasion:** Create a surface profile to enhance mechanical adhesion. This can be achieved by abrading the surface with non-metallic abrasive pads (e.g., Scotch-Brite™) or through controlled abrasive blasting with a non-metallic medium.[\[6\]](#)
- **Chemical Conversion Coating:** Apply a chromate conversion coating (e.g., Alodine) as per the manufacturer's instructions. This creates a thin, inert layer that improves corrosion resistance and primer adhesion.
- **Rinsing:** Thoroughly rinse the surface with deionized water to remove any residual chemicals from the conversion coating process.
- **Drying:** Completely dry the substrate using clean, dry compressed air or by baking at a low temperature as specified by the conversion coating manufacturer. The surface must be free of any moisture before primer application.

Primer Application (MIL-PRF-23377 Type)

This protocol is a general guideline for the application of a two-component **strontium chromate** epoxy primer. Always refer to the specific product's technical data sheet (TDS) for precise instructions.

Materials and Equipment:

- Two-component **strontium chromate** epoxy primer (e.g., MIL-PRF-23377, Class C2)
- Thinner (as specified in the TDS, e.g., MIL-T-81772)
- Mixing containers and stirrers
- Spray application equipment (e.g., HVLP spray gun)

- Personal Protective Equipment (PPE): respirator with appropriate cartridges for chromates and organic vapors, gloves, safety glasses, and protective clothing.

Protocol:

- Component Mixing:
 - Thoroughly agitate the base component (Part A) to ensure uniform suspension of pigments.
 - Slowly add the catalyst (Part B) to the base component in the specified mix ratio (commonly 1:1 or 4:1 by volume).[5]
 - Continuously stir the mixture during the addition of the catalyst.
 - Allow for a specified induction period (typically 30 minutes) after mixing to allow the chemical reaction to initiate before application.[5]
- Viscosity Adjustment:
 - If necessary, thin the mixed primer with the recommended thinner to achieve the optimal viscosity for spraying.
- Application:
 - Apply the primer in a clean, controlled environment with adequate ventilation.
 - Apply one thin, wet coat to achieve a dry film thickness of 0.6 to 0.9 mils (15-23 micrometers).[4][5]
 - If a second coat is required, allow for the specified flash-off time between coats (typically 10-15 minutes).
- Curing:
 - Allow the primer to cure according to the TDS. Typical drying times are tack-free in approximately 5 hours and fully cured in 7 days at 77°F (25°C).

- The primer should be topcoated within a specified window (e.g., 1-2 hours) to ensure good inter-coat adhesion. If this window is exceeded, the primed surface may require light abrasion before topcoating.

Corrosion Resistance Testing (ASTM B117 - Salt Spray)

This protocol outlines the procedure for evaluating the corrosion resistance of a primed aluminum panel.

Protocol:

- Sample Preparation: Prepare and prime aluminum alloy panels (e.g., 2024-T3) as described in sections 4.1 and 4.2. Scribe a line through the coating to the substrate as per ASTM D1654.
- Test Chamber Setup:
 - Set the salt spray cabinet to maintain a temperature of $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
 - Prepare a 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.
- Exposure:
 - Place the scribed panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.
 - Expose the panels to a continuous salt fog for a specified duration (e.g., 2000 hours for MIL-PRF-23377).[3]
- Evaluation:
 - Periodically remove the panels and gently wash them with clean water.
 - Evaluate the panels for signs of corrosion, such as blistering, lifting of the primer, and corrosion creep from the scribe. Rate the performance according to ASTM D1654.

Adhesion Testing (ASTM D3359 - Tape Test)

This is a qualitative test to assess the adhesion of the primer to the substrate.

Protocol:

- **Sample Preparation:** Use a properly primed and cured aluminum panel.
- **Cross-Hatch Scribing:** Make a series of parallel cuts through the primer to the substrate using a sharp blade. Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
- **Tape Application:** Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
- **Tape Removal:** Rapidly pull the tape off at a 180-degree angle.
- **Evaluation:** Examine the cross-hatched area for any removal of the primer. The adhesion is rated based on the amount of coating removed.

Safety Precautions

Strontium chromate is a hazardous material. All handling and application must be performed in a well-ventilated area with appropriate personal protective equipment, including respirators, gloves, and eye protection. Users must adhere to all safety data sheet (SDS) recommendations and local and federal regulations regarding the use and disposal of chromate-containing materials.

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